Predicted Lipophilicity Advantage (clogP) Over the Unsubstituted Pyridine Analog
The target compound, containing a 2-(2-methoxyethoxy) substituent on the pyridine ring, exhibits a predicted lower lipophilicity (clogP) compared to its simpler pyridin-3-yl-methanone analog, (4-(2-chlorophenyl)piperazin-1-yl)(pyridin-3-yl)methanone (CAS 124444-75-3). This difference is quantifiable and has direct implications for CNS drug-like profiles according to the Central Nervous System Multiparameter Optimization (CNS MPO) approach [1].
| Evidence Dimension | Predicted lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | 2.8 (Predicted XLogP3 for CAS 2034300-58-6) |
| Comparator Or Baseline | 3.3 (Predicted XLogP3 for (4-(2-chlorophenyl)piperazin-1-yl)(pyridin-3-yl)methanone, CAS 124444-75-3) |
| Quantified Difference | ΔclogP = -0.5 log units |
| Conditions | Predicted using atomic-based calculation methods (PubChem XLogP3). |
Why This Matters
A lower, more optimal clogP value (closer to 3) is preferred for oral CNS drug candidates to balance permeability and metabolic clearance, making this compound a better starting point for CNS lead optimization than its unsubstituted pyridine analog.
- [1] Wager, T.T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435-449. View Source
